3-methoxyquinoxaline-6-carboxylic acid
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Overview
Description
3-Methoxyquinoxaline-6-carboxylic acid is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by a quinoxaline ring substituted with a methoxy group at the third position and a carboxylic acid group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxyquinoxaline-6-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxyaniline with diethyl oxalate to form an intermediate, which is then cyclized to yield the desired quinoxaline derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid, to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often focus on optimizing reaction conditions to increase yield and purity while minimizing the use of hazardous reagents. Techniques such as continuous flow synthesis and green chemistry approaches are increasingly being explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methoxyquinoxaline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinoxaline-6-carboxylic acid derivative with a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield quinoxaline-6-carboxylic acid with a hydroxyl group, while reduction of the carboxylic acid group may produce the corresponding alcohol .
Scientific Research Applications
3-Methoxyquinoxaline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: It serves as a probe for studying enzyme interactions and metabolic pathways.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methoxyquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with metabolic pathways. For example, quinoxaline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. Additionally, they may induce apoptosis in cancer cells by disrupting tubulin polymerization .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a basic quinoxaline structure.
6-Methoxyquinoline-3-carboxylic acid: A similar compound with a methoxy group at the sixth position and a carboxylic acid group at the third position.
Quinoline: A related heterocyclic compound with a benzene ring fused to a pyridine ring.
Uniqueness
3-Methoxyquinoxaline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methoxy group and a carboxylic acid group allows for diverse chemical modifications and interactions, making it a valuable compound for various applications .
Properties
CAS No. |
1427632-47-0 |
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Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.2 |
Purity |
95 |
Origin of Product |
United States |
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